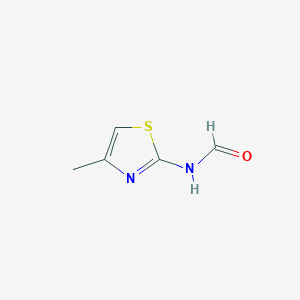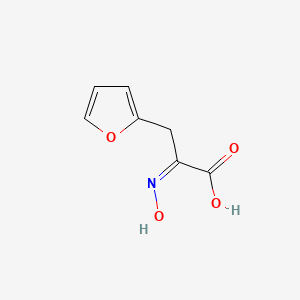![molecular formula C17H14N4 B12003861 1-Methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine,(8-Deschloro Alprazolam)](/img/structure/B12003861.png)
1-Methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine,(8-Deschloro Alprazolam)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Benzodiazepines exhibit various central nervous system-related activities, including anxiolytic, anticonvulsive, and antitumoral effects .
- Alprazolam and diazepam are clinically popular anxiolytic agents, with atypical profiles compared to other benzodiazepines. Alprazolam is also used in treating panic disorders and agoraphobia, and it shows potential benefits in depression treatment .
1-Methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine: is a member of the benzodiazepine class of compounds. It features a 1,4-benzodiazepine core fused with a 1,2,4-triazole ring.
Preparation Methods
- Alprazolam can be synthesized from 2-amino-5-chloro benzophenone under mild conditions. Most synthetic steps occur under solvent-free conditions, yielding high-purity products .
- Industrial production methods may involve variations of this synthetic route.
Chemical Reactions Analysis
- Alprazolam undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents include chlorinating agents (for halogenation), reducing agents (such as lithium aluminum hydride), and nucleophilic substitution reagents.
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: Alprazolam serves as a valuable intermediate for other benzodiazepine derivatives.
Biology: Its effects on GABA receptors impact neurotransmission and neuronal excitability.
Medicine: Alprazolam is widely used as an anxiolytic, especially for panic disorders and agoraphobia.
Industry: Its synthesis and derivatives find applications in pharmaceuticals and research.
Mechanism of Action
- Alprazolam enhances the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA-A receptors.
- This binding increases chloride ion influx, leading to neuronal hyperpolarization and reduced excitability.
Comparison with Similar Compounds
- Alprazolam’s unique clinical profile sets it apart from other benzodiazepines.
Remember, alprazolam plays a crucial role in managing anxiety-related conditions, and its molecular interactions continue to be a subject of scientific investigation
Properties
Molecular Formula |
C17H14N4 |
|---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C17H14N4/c1-12-19-20-16-11-18-17(13-7-3-2-4-8-13)14-9-5-6-10-15(14)21(12)16/h2-10H,11H2,1H3 |
InChI Key |
RKQFBOPLNMCUMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3C(=NC2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12003782.png)
![3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12003783.png)
![4-tert-butyl-N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B12003792.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12003798.png)
![1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl-](/img/structure/B12003810.png)
![N-[(4-methoxyphenyl)methyl]nonanamide](/img/structure/B12003812.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12003819.png)

![2-[4-(1,3-Benzodithiol-2-yl)phenyl]-1,3-benzodithiole](/img/structure/B12003833.png)

![3-Methyl-7-octyl-8-[(2-phenylethyl)amino]-1,3,7-trihydropurine-2,6-dione](/img/structure/B12003846.png)
![(5Z)-3-(3-ethoxypropyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12003847.png)

![N'-[(E)-biphenyl-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12003876.png)
